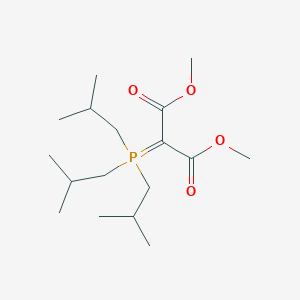
4-Chloro-2-fluorophenylzinc iodide
Overview
Description
4-Chloro-2-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6H3ClFIZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Mechanism of Action
Target of Action
This compound is a type of organozinc reagent, which are commonly used in organic synthesis . They are known to react with a variety of functional groups and can be involved in several types of reactions, including Negishi coupling . .
Mode of Action
As an organozinc compound, 4-Chloro-2-fluorophenylzinc iodide likely interacts with its targets through its zinc atom . In reactions like Negishi coupling, organozinc reagents act as nucleophiles, attacking electrophilic carbon centers . The exact mode of action can vary depending on the specific reaction conditions and the other reactants present.
Biochemical Pathways
Organozinc reagents can participate in a variety of reactions that form carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The result of this compound’s action is typically the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions present in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain solvents or ligands can affect the reactivity of organozinc reagents . Additionally, factors such as temperature and pH can also influence the outcomes of reactions involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorophenylzinc iodide can be synthesized through the reaction of 4-chloro-2-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a nickel or palladium complex, to facilitate the formation of the organozinc compound. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a halide substrate (e.g., bromide or iodide) and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at temperatures ranging from room temperature to 80°C.
Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of the substrate, forming a metal-halide complex.
Reductive Elimination: This step involves the formation of the carbon-carbon bond and the release of the metal catalyst, regenerating the active species for further reactions.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-Chloro-2-fluorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, enabling the study of biological pathways and the development of new drugs.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
- 4-Chloro-2-methylphenylzinc iodide
Uniqueness
4-Chloro-2-fluorophenylzinc iodide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts specific electronic and steric properties to the compound, influencing its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form specific carbon-carbon bonds.
Properties
IUPAC Name |
1-chloro-3-fluorobenzene-4-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNOWAJSPXXTC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)F)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Amino[4-(pentyloxy)phenyl]acetic acid](/img/structure/B3042090.png)


![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)




